1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Description
1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a bicyclic compound featuring a tetrahydronaphthalene core substituted with an acetamido group and a carboxylic acid moiety.
Properties
IUPAC Name |
1-acetamido-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(15)14-13(12(16)17)8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZZRLPMKXOLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and acetic anhydride.
Acetylation: The first step involves the acetylation of 1,2,3,4-tetrahydronaphthalene using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 1-acetamido-1,2,3,4-tetrahydronaphthalene.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has shown potential in pharmaceutical applications due to its ability to interact with biological systems.
Analgesic and Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit analgesic effects. For example, studies have demonstrated that naphthalene derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process. This suggests that this compound may possess similar properties, making it a candidate for developing anti-inflammatory medications .
Anticancer Activity
Preliminary studies have explored the anticancer potential of related compounds. For instance, naphthalene derivatives have been tested against various cancer cell lines, showing cytotoxic effects. The structural similarity of this compound could imply that it may also exhibit anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest .
Material Science Applications
In material science, the compound's unique chemical structure makes it suitable for creating advanced materials such as polymers and coatings. Its properties can enhance the durability and chemical resistance of materials.
Polymerization Studies
The compound can serve as a monomer or additive in polymer synthesis. For instance, incorporating naphthalene derivatives into polymer matrices can improve thermal stability and mechanical properties .
Data Table: Summary of Applications
| Application Area | Potential Uses | Supporting Studies |
|---|---|---|
| Pharmaceutical | Analgesics, anti-inflammatory agents | |
| Anticancer Research | Cytotoxic agents against cancer cell lines | |
| Material Science | Monomers for polymers |
Case Studies
Case Study 1: Anti-inflammatory Activity
A study investigated the effects of naphthalene derivatives on COX enzyme inhibition. The results indicated significant inhibition at specific concentrations, suggesting potential use in pain management therapies.
Case Study 2: Polymer Enhancement
Research on polymer composites containing naphthalene derivatives showed improved tensile strength and thermal resistance compared to standard polymers. This opens avenues for industrial applications where durability is crucial.
Mechanism of Action
The mechanism of action of 1-acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a precursor for protease inhibitors, it may inhibit the activity of proteases by binding to their active sites and preventing substrate cleavage. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical properties of 1-acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with similar compounds:
Key Observations :
- Substituent Effects : The acetamido group introduces hydrogen-bonding capability, unlike alkyl (ethyl, dimethyl) or methoxy groups. This may enhance solubility in polar solvents compared to the dimethyl or ethyl analogs .
1-Acetamido Derivative:
While direct synthesis data for the acetamido compound is unavailable, analogous tetrahydro-β-carboline-3-carboxylic acids () are synthesized via Pictet-Spengler reactions using aldehydes and amino acids. Acetamido substitution likely requires acetylation of an intermediate amine .
Amino-Methoxy Derivative (CAS 153707-94-9):
Synthesized from spirohydantoin precursors via hydrolysis, as described for non-protein amino acids (). The hydrochloride salt form (CAS 1803584-43-1) improves stability and solubility .
Alkyl-Substituted Analogs:
- 4,4-Dimethyl : Synthesized via Friedel-Crafts alkylation or cyclization of pre-functionalized precursors .
- 1-Ethyl : Likely derived from ethylation of the tetrahydronaphthalene core using alkyl halides or Grignard reagents .
Stability Notes:
Spectroscopic and Analytical Data
While NMR data for the acetamido compound is absent, related tetrahydro-β-carboline-3-carboxylic acids () show distinct proton environments:
- 1-Methyl derivative : δ 1.25 (CH₃), 10.30 (COOH) .
- 1-Phenyl derivative : δ 7.45 (aromatic protons), 10.60 (COOH) .
The acetamido group would likely exhibit characteristic peaks for the acetyl group (δ ~2.0 for CH₃, δ ~8.0 for NH) and carboxylic acid (δ ~10–12) .
Biological Activity
1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS: 1251924-59-0) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 233.27 g/mol
- Density : 1.2 g/cm³
- Melting Point : 75-77°C
- Boiling Point : 342.7°C at 760 mmHg
These properties indicate that the compound is a stable organic molecule with potential applications in medicinal chemistry and pharmacology.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : There is evidence to suggest that it may reduce inflammation markers in vitro, indicating a potential role in treating inflammatory diseases.
- Neuroprotective Properties : Some studies have indicated that it could have neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of tetrahydronaphthalene compounds, including 1-acetamido derivatives. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Inflammation Model Testing : In a controlled laboratory setting, researchers tested the anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound .
Data Table of Biological Activities
Q & A
Q. What are the key synthetic pathways for 1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid?
The synthesis typically involves multi-step processes, including reduction of naphthalene derivatives, amination, and acetylation. For example, related compounds like 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol are synthesized via reduction followed by amination . For the acetamido group, acetylation of the amino intermediate using acetic anhydride or acetyl chloride under controlled conditions (e.g., inert atmosphere, 0–25°C) is critical. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are recommended to ensure purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural confirmation relies on spectroscopic methods:
- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks, respectively. For example, the acetamido group’s methyl protons appear as a singlet near δ 2.1 ppm, while the carboxylic acid proton may show broad signals in DMSO-d .
- IR Spectroscopy : Key peaks include N–H stretching (~3300 cm for amide), C=O (carboxylic acid: ~1700 cm; amide: ~1650 cm), and aromatic C–H bending .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNO) and detects fragmentation patterns .
Q. What biological activities are associated with this compound, and how are they assessed?
Tetrahydronaphthalene derivatives often exhibit neuroprotective and antioxidant properties. In vitro assays include:
- Antioxidant Activity : DPPH radical scavenging and lipid peroxidation inhibition assays .
- Neuroprotection : SH-SY5Y cell models treated with oxidative stressors (e.g., HO) to evaluate viability via MTT assays .
- Enzyme Inhibition : Testing against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric methods .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?
The compound’s stereochemistry at the 1-position (tetrahydronaphthalene) requires chiral resolution. Strategies include:
- Chiral Chromatography : Use of Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases .
- Asymmetric Synthesis : Employing chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation steps to control stereochemistry .
- Circular Dichroism (CD) : To confirm enantiomeric excess (ee) by comparing experimental spectra with computational models .
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in receptor binding affinities (e.g., σ-receptors vs. neurotransmitter transporters) may arise from assay conditions (e.g., pH, buffer composition) or impurity profiles. Mitigation steps:
- Reproducibility Checks : Independent validation across labs using standardized protocols (e.g., radioligand binding assays with []-ligands) .
- Metabolite Profiling : LC-MS/MS to rule out interference from degradation products .
Q. How does the compound’s stability vary under physiological conditions, and what formulation strategies improve bioavailability?
- pH Stability : The carboxylic acid group may protonate in acidic environments (e.g., stomach pH), reducing solubility. Stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) are critical .
- Formulation : Co-crystallization with cyclodextrins or encapsulation in liposomes enhances solubility and prolongs half-life in vivo .
Methodological Recommendations
- Synthetic Optimization : Use Schlenk lines for air-sensitive steps (e.g., acetylation) to prevent oxidation .
- Data Validation : Cross-reference spectral data with PubChem or CAS Common Chemistry entries .
- Ethical Compliance : Follow OECD guidelines for in vivo studies if extending to animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
